[3-(3-Methoxypropyl)phenyl]methanol
Description
[3-(3-Methoxypropyl)phenyl]methanol is a primary alcohol derivative featuring a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the para position and a 3-methoxypropyl (-OCH₂CH₂CH₃) group at the meta position. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol.
- Photoredox/Nickel Dual Catalysis: Used for synthesizing structurally similar aromatic ketones and esters, such as 1-(4-(3-Methoxypropyl)phenyl)ethanone (95% yield) .
- Dimethyl Carbonate (DMC) Reactions: Employed for functionalizing phenolic derivatives, as seen in the synthesis of 3-(4-methoxyphenyl)propyl methyl carbonate .
Characterization likely involves ¹H/¹³C NMR, GC-MS, and HRMS, consistent with methods for related compounds .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
[3-(3-methoxypropyl)phenyl]methanol |
InChI |
InChI=1S/C11H16O2/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8,12H,3,6-7,9H2,1H3 |
InChI Key |
TYQPLWWSIQFPBL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=CC=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences:
Functional Group Reactivity: The primary alcohol in this compound is more reactive toward esterification or oxidation compared to the ketone in 1-(4-(3-Methoxypropyl)phenyl)ethanone. The phenolic -OH in 4-(3-Methoxypropyl)phenol confers higher acidity (pKa ~10) versus the alcohol (pKa ~15–16), influencing solubility and derivatization routes .
Synthetic Yields: Photoredox/Nickel catalysis achieves 95% yield for aromatic ketones, suggesting high efficiency for related alcohols if optimized . DMC-mediated reactions for phenolic derivatives require gradient chromatography, indicating moderate to high purity but variable yields .
Table 2: Physicochemical Properties (Hypothesized)
| Compound | Polarity | Solubility (Organic) | Boiling Point (°C) |
|---|---|---|---|
| This compound | Moderate-High | Ethanol, DCM | ~250–270 |
| 1-(4-(3-Methoxypropyl)phenyl)ethanone | Moderate | Ether, THF | ~220–240 |
| 4-(3-Methoxypropyl)phenol | High | Methanol, Water | ~200–220 |
- Polarity: The alcohol and phenol derivatives exhibit higher polarity than ketones or amines due to -OH groups, impacting chromatographic separation (e.g., silica gel with ether/petroleum ether) .
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